molecular formula C11H13N3OS B2453712 N,N,1-trimethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide CAS No. 1331344-03-6

N,N,1-trimethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2453712
CAS No.: 1331344-03-6
M. Wt: 235.31
InChI Key: RDRSYIRVSRTZKF-UHFFFAOYSA-N
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Description

N,N,1-trimethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide is an organic compound that belongs to the class of heteroaromatic compounds This compound is characterized by the presence of a pyrazole ring substituted with a thiophene group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,1-trimethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Thiophene Group: The thiophene group can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane as the coupling partner.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with an amine in the presence of a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N,N,1-trimethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LAH) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (for electrophilic substitution) and organometallic reagents (for nucleophilic substitution).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

N,N,1-trimethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N,N,1-trimethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-1-methyl-3,3-di-2-thienylallylamine: An opioid analgesic with a similar thiophene group.

    3-dimethylamino-1,1-bis(2-thienyl)-1-butene: Another compound with a similar thiophene group.

Uniqueness

N,N,1-trimethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide is unique due to the presence of both a pyrazole ring and a thiophene group, which can confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N,N,1-trimethyl-3-thiophen-2-ylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-13(2)11(15)8-7-14(3)12-10(8)9-5-4-6-16-9/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRSYIRVSRTZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=CS2)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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